molecular formula C25H26N2O4 B11273715 2-{2-oxo-2-[(4-phenoxyphenyl)amino]ethoxy}-N-[4-(propan-2-yl)phenyl]acetamide

2-{2-oxo-2-[(4-phenoxyphenyl)amino]ethoxy}-N-[4-(propan-2-yl)phenyl]acetamide

Cat. No.: B11273715
M. Wt: 418.5 g/mol
InChI Key: HEMCBGPHKVJMCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{2-oxo-2-[(4-phenoxyphenyl)amino]ethoxy}-N-[4-(propan-2-yl)phenyl]acetamide is a structurally complex acetamide derivative characterized by a phenoxyphenylamino group linked via an ethoxy bridge to a 2-oxoacetamide core, with a propan-2-yl (isopropyl) substitution on the terminal phenyl ring. Acetamides are a well-studied class of compounds with broad applications in pharmaceuticals, agrochemicals, and material science due to their versatile reactivity and ability to interact with biological targets . Its synthesis typically involves multi-step organic reactions, including nucleophilic substitutions and amide bond formations, to assemble its distinct substituents .

Properties

Molecular Formula

C25H26N2O4

Molecular Weight

418.5 g/mol

IUPAC Name

2-[2-oxo-2-(4-phenoxyanilino)ethoxy]-N-(4-propan-2-ylphenyl)acetamide

InChI

InChI=1S/C25H26N2O4/c1-18(2)19-8-10-20(11-9-19)26-24(28)16-30-17-25(29)27-21-12-14-23(15-13-21)31-22-6-4-3-5-7-22/h3-15,18H,16-17H2,1-2H3,(H,26,28)(H,27,29)

InChI Key

HEMCBGPHKVJMCQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)COCC(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-oxo-2-[(4-phenoxyphenyl)amino]ethoxy}-N-[4-(propan-2-yl)phenyl]acetamide typically involves multiple steps. The process begins with the preparation of the intermediate compounds, which are then combined under specific reaction conditions to form the final product. Common reagents used in the synthesis include phenoxyphenylamine, isopropylphenylamine, and acetic anhydride. The reaction conditions often involve controlled temperatures and the use of catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of 2-{2-oxo-2-[(4-phenoxyphenyl)amino]ethoxy}-N-[4-(propan-2-yl)phenyl]acetamide may involve large-scale reactors and automated processes to handle the complex synthesis steps. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required standards for various applications.

Chemical Reactions Analysis

Types of Reactions

2-{2-oxo-2-[(4-phenoxyphenyl)amino]ethoxy}-N-[4-(propan-2-yl)phenyl]acetamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The phenoxy and isopropyl groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional functional groups, while substitution reactions can introduce new groups into the compound’s structure.

Scientific Research Applications

2-{2-oxo-2-[(4-phenoxyphenyl)amino]ethoxy}-N-[4-(propan-2-yl)phenyl]acetamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It serves as a probe for investigating biological pathways and interactions.

    Medicine: The compound has potential therapeutic applications, including as a drug candidate for treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{2-oxo-2-[(4-phenoxyphenyl)amino]ethoxy}-N-[4-(propan-2-yl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Impact of Substituents on Acetamide Derivatives

Compound Name/Descriptor Substituents/Modifications Biological Activity Key Observations Reference
4-Chlorophenoxy derivative Chlorine atom at para position Antimicrobial Increased electronegativity enhances target binding but may reduce solubility
4-Methoxyphenoxy-N-(4-methylphenyl)acetamide Methoxy group at para position Anti-inflammatory Electron-donating methoxy improves metabolic stability
Ethoxy-nitro substituted acetamide Ethoxy and nitro groups on aromatic rings Anticancer Nitro group’s electron-withdrawing nature enhances cytotoxicity
Thieno[3,2-d]pyrimidinyl sulfanyl derivative Sulfanyl-thienopyrimidine core Kinase inhibition Structural complexity broadens target specificity

Structural Complexity and Functional Diversity

  • Pyrimidine/Sulfonyl Incorporation: Compounds like 2-{[3-(2,4-dimethylphenyl)-4-oxo-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide exhibit enhanced binding to kinase targets due to their rigid, heterocyclic cores, which improve conformational stability .
  • Indole Derivatives : Derivatives with indole moieties (e.g., 2-oxo-2-(2-phenylindol-3-yl)acetamide) demonstrate affinity for serotonin receptors, highlighting how aromatic systems modulate target selectivity .

Positional Isomerism and Bioactivity

  • Ethoxy vs.
  • Nitro Group Positioning : Para-nitro substitutions (e.g., N-(4-nitrophenyl)acetamide) correlate with heightened antimicrobial activity compared to meta-nitro analogues, likely due to optimized dipole interactions .

Uniqueness of 2-{2-oxo-2-[(4-phenoxyphenyl)amino]ethoxy}-N-[4-(propan-2-yl)phenyl]acetamide

The uniqueness of this compound arises from its synergistic structural features:

Ethoxy Linker : The ethoxy bridge balances flexibility and rigidity, optimizing spatial orientation for target engagement while maintaining synthetic accessibility .

Isopropyl Substituent : The bulky propan-2-yl group at the terminal phenyl ring likely improves metabolic stability by shielding the amide bond from hydrolytic degradation .

This combination distinguishes it from simpler acetamides (e.g., N-(4-methoxyphenyl)acetamide) and more complex derivatives (e.g., pyrimidine-containing analogues), positioning it as a promising candidate for further pharmacological optimization .

Biological Activity

The compound 2-{2-oxo-2-[(4-phenoxyphenyl)amino]ethoxy}-N-[4-(propan-2-yl)phenyl]acetamide is a synthetic molecule that has garnered attention for its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes an ethoxy group, a phenoxyphenyl moiety, and an acetamide functional group. Its IUPAC name reflects its intricate design, which contributes to its biological properties.

Chemical Formula

  • Molecular Formula : C19H24N2O3
  • Molecular Weight : 328.41 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It is believed to exert its effects through the following mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.
  • Receptor Modulation : It could act as a modulator for various receptors, influencing signaling pathways critical for cellular functions.

Biological Activity

Research indicates that this compound exhibits several noteworthy biological activities:

  • Anticancer Properties : Preliminary studies suggest that it may inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression.
  • Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in various models, indicating potential therapeutic applications in inflammatory diseases.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

Table 1: Summary of Key Studies

Study ReferenceBiological ActivityFindings
AnticancerInhibition of tumor growth in vitro and in vivo models.
Anti-inflammatoryReduction of pro-inflammatory cytokines in animal models.
Enzyme inhibitionSignificant inhibition of specific kinases related to cancer progression.

Comparative Analysis

When compared to similar compounds within the same class, 2-{2-oxo-2-[(4-phenoxyphenyl)amino]ethoxy}-N-[4-(propan-2-yl)phenyl]acetamide demonstrates unique properties that enhance its biological activity. For example, variations in substituents on the phenyl rings can significantly alter potency and selectivity against target enzymes or receptors.

Table 2: Comparison with Similar Compounds

Compound NameStructure FeaturesBiological Activity
Compound ASimple phenyl ringModerate anticancer activity
Compound BMultiple substituentsHigh anti-inflammatory effects
This CompoundComplex structureEnhanced anticancer and anti-inflammatory properties

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.